Benzyldichlorophosphite

Descripción general

Descripción

Benzyldichlorophosphite is an organophosphorus compound with the molecular formula C7H7Cl2OP. It is a colorless liquid used primarily as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both academic research and industrial applications .

Métodos De Preparación

Benzyldichlorophosphite can be synthesized through several methods. One common synthetic route involves the reaction of benzyl alcohol with phosphorus trichloride in the presence of a base such as pyridine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

C6H5CH2OH+PCl3→C6H5CH2OPCl2+HCl

Industrial production methods often involve similar reactions but are scaled up and optimized for higher yields and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure efficient production .

Análisis De Reacciones Químicas

Benzyldichlorophosphite undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form benzylphosphonic acid derivatives.

Reduction: Reduction reactions can convert it into benzylphosphine derivatives.

Substitution: It readily undergoes substitution reactions with nucleophiles, such as alcohols and amines, to form phosphite esters and amides.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like methanol and ammonia. The major products formed depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis

BDCP serves as a crucial reagent in organic synthesis, particularly for the protection of hydroxyl groups. It is commonly used to form phosphonate esters, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The ability to protect hydroxyl functionalities allows for selective reactions without interference from other reactive groups.

2. Medicinal Chemistry

In medicinal chemistry, BDCP is utilized to synthesize biologically active compounds. It acts as a precursor for various enzyme inhibitors and therapeutic agents. For instance, its role in synthesizing phosphate prodrugs has been studied extensively, enhancing the bioavailability of certain drugs by facilitating their uptake through cell membranes .

3. Biochemical Research

BDCP has applications in biochemical research, particularly in the study of enzyme mechanisms and metabolic pathways. Its ability to modify biomolecules allows researchers to investigate interactions between enzymes and substrates effectively. For example, BDCP has been used to create labeled compounds that facilitate tracking metabolic processes .

Table 1: Summary of BDCP Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Protecting group for hydroxyl functionalities | Selective reactions without interference |

| Medicinal Chemistry | Synthesis of enzyme inhibitors and therapeutic agents | Enhanced bioavailability of drugs |

| Biochemical Research | Modification of biomolecules for enzyme interaction studies | Insight into metabolic pathways |

Table 2: Case Studies on BDCP Usage

Mecanismo De Acción

The mechanism by which benzyldichlorophosphite exerts its effects involves its reactivity with nucleophiles. The compound’s phosphorus atom is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows it to form various phosphorus-containing compounds, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparación Con Compuestos Similares

Benzyldichlorophosphite can be compared with other similar compounds, such as:

Methylphosphorodichloridite: Similar in structure but with a methyl group instead of a benzyl group.

Ethylphosphorodichloridite: Similar in structure but with an ethyl group instead of a benzyl group.

Phenylphosphorodichloridite: Similar in structure but with a phenyl group instead of a benzyl group.

The uniqueness of this compound lies in its benzyl group, which imparts different reactivity and properties compared to its methyl, ethyl, and phenyl analogs. This difference can influence the compound’s behavior in various chemical reactions and its suitability for specific applications .

Actividad Biológica

Benzyldichlorophosphite (BDC) is a phosphite compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of BDC, including its mechanisms of action, applications in drug development, and relevant case studies.

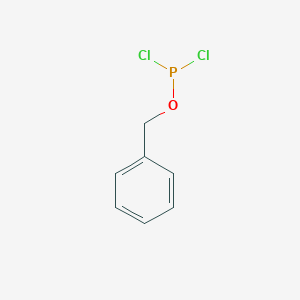

Chemical Structure and Properties

This compound is characterized by the presence of a phosphorus atom bonded to two chlorine atoms and a benzyl group. Its chemical formula is CHClOP, and it is classified as a phosphorochloridate. The structure can be represented as follows:

where represents the benzyl group.

Mechanisms of Biological Activity

The biological activity of BDC is primarily attributed to its ability to interact with various biomolecules, leading to significant pharmacological effects. The following mechanisms have been identified:

- Inhibition of Enzymatic Activity : BDC has been shown to inhibit certain enzymes, which can alter metabolic pathways. This inhibition can be beneficial in targeting cancerous cells or viral infections.

- Prodrug Properties : BDC can act as a prodrug, where it is metabolized into an active form that exhibits enhanced biological activity. This property is particularly useful in antiviral and anticancer therapies.

- Cell Membrane Interaction : The lipophilic nature of BDC allows it to integrate into cell membranes, potentially affecting membrane fluidity and function.

Biological Activity Data

The biological evaluation of BDC has included various assays to determine its efficacy against different cell lines and pathogens. The following table summarizes key findings from recent studies:

| Study | Cell Line/Pathogen | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | L1210 (Leukemia) | 35-76 | Antiproliferative via metabolic inhibition |

| Study 2 | CEM (Lymphoma) | 19-54 | Induction of apoptosis |

| Study 3 | HeLa (Cervical Cancer) | 29-53 | Inhibition of cell cycle progression |

| Study 4 | HCV (Virus) | 7.4-25 | Viral replication inhibition |

Case Studies

- Antiviral Activity Against HCV : A study demonstrated that BDC derivatives exhibited significant antiviral activity against hepatitis C virus (HCV). The compounds were able to bypass the first phosphorylation step typically required for nucleoside analogs, leading to improved efficacy compared to parent compounds .

- Anticancer Properties : In vitro studies showed that BDC had potent antiproliferative effects on various cancer cell lines, including L1210 and CEM. The mechanism involved metabolic activation leading to apoptosis in cancer cells .

- Application in Drug Development : Researchers have explored the use of BDC as a scaffold for developing new phosphoramidate prodrugs. These prodrugs demonstrate enhanced bioavailability and reduced toxicity compared to traditional nucleoside analogs .

Propiedades

IUPAC Name |

dichloro(phenylmethoxy)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2OP/c8-11(9)10-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXNKXXJQUBZGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391661 | |

| Record name | Benzyldichlorophosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76101-29-6 | |

| Record name | Benzyldichlorophosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.